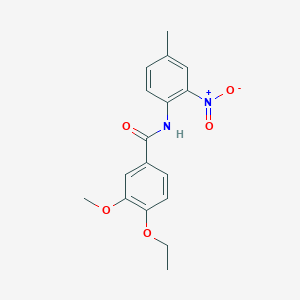![molecular formula C22H29ClN2O3 B4139833 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride](/img/structure/B4139833.png)
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride
Descripción general
Descripción
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. This compound is widely used in scientific research to investigate the role of β3-adrenergic receptors in various physiological and pathological conditions.
Mecanismo De Acción
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride selectively activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue and smooth muscle. Activation of β3-adrenergic receptors leads to increased lipolysis and thermogenesis in adipose tissue, which results in the breakdown of stored fat and increased energy expenditure. 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride also promotes glucose uptake and insulin sensitivity in skeletal muscle, which helps to regulate blood glucose levels.
Biochemical and Physiological Effects:
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride has been shown to have a range of biochemical and physiological effects. This compound increases lipolysis and thermogenesis in adipose tissue, which leads to the breakdown of stored fat and increased energy expenditure. 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride also promotes glucose uptake and insulin sensitivity in skeletal muscle, which helps to regulate blood glucose levels. Additionally, 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride has been shown to improve cardiac function in heart failure and reduce inflammation in obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride in lab experiments is its selectivity for β3-adrenergic receptors, which allows for specific investigation of the role of these receptors in various physiological and pathological conditions. However, one limitation of using 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several potential future directions for research involving 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride. One area of interest is the use of this compound as a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, further investigation into the role of β3-adrenergic receptors in cardiovascular disease and obesity could lead to the development of new treatments for these conditions. Finally, the development of longer-acting analogs of 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride could improve its efficacy in animal studies and potentially lead to the development of a new therapeutic agent.
Aplicaciones Científicas De Investigación
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride has been extensively used in scientific research to investigate the role of β3-adrenergic receptors in various physiological and pathological conditions. This compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which makes it a potential therapeutic agent for the treatment of type 2 diabetes. 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride has also been shown to improve cardiac function in heart failure and reduce inflammation in obesity.
Propiedades
IUPAC Name |
2-[4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy]-N-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-2-26-21-14-17(15-23-18-8-6-7-9-18)12-13-20(21)27-16-22(25)24-19-10-4-3-5-11-19;/h3-5,10-14,18,23H,2,6-9,15-16H2,1H3,(H,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWLJQFSPNKBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCC2)OCC(=O)NC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy]-N-phenylacetamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-imino-2-methyl-6,8-diphenyl-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-amine](/img/structure/B4139763.png)
![2-benzyl-7-fluoro-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4139771.png)
![3-[2-(diethylamino)ethyl]-2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4139776.png)
![7-chloro-1-(2-fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4139785.png)

![2-{[2-(allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4139807.png)

![N-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4139819.png)

![2-[(2-bromo-4-isopropylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4139841.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)acetamide](/img/structure/B4139847.png)
![5-bromo-2-methoxy-3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4139865.png)
![methyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B4139872.png)